molecular formula C16H20N2O4S B2951083 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797846-51-5

2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2951083
CAS No.: 1797846-51-5
M. Wt: 336.41
InChI Key: MDNQCBLJCGGUQU-UHFFFAOYSA-N
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Description

This compound features a benzo[d]isoxazole scaffold linked to an azetidine ring substituted with an isobutylsulfonyl group. Its molecular architecture combines heterocyclic moieties known for pharmacological relevance. The isobutylsulfonyl group may improve solubility and metabolic stability, critical for drug development.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11(2)10-23(20,21)12-8-18(9-12)16(19)7-14-13-5-3-4-6-15(13)22-17-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNQCBLJCGGUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C16H20N2O4S, and it features a unique structural composition that may contribute to various pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The compound is characterized by the following properties:

  • Molecular Weight : 336.41 g/mol
  • Purity : Typically around 95%
  • Solubility : Soluble in various solvents

The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes and receptors. The presence of both the benzo[d]isoxazole and azetidine moieties suggests potential mechanisms involving modulation of neurotransmitter systems or inhibition of specific enzymatic pathways.

Anticonvulsant Activity

Benzisoxazole derivatives, including compounds similar to this compound, have demonstrated anticonvulsant properties. Research indicates that these compounds can modulate GABAergic activity, which is crucial in controlling seizure disorders. For instance, zonisamide, a related compound, has been shown to possess antiepileptic effects through multiple mechanisms, including sodium channel inhibition and enhancement of GABAergic transmission .

Antimicrobial Activity

The benzisoxazole structure is often associated with antimicrobial properties. Preliminary studies suggest that derivatives may exhibit activity against various bacterial strains. Future research could explore the specific antimicrobial efficacy of this compound through in vitro assays against common pathogens.

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory effects. The presence of sulfonyl groups in the compound may enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for further studies in inflammatory disease models.

Data Table: Summary of Biological Activities

Activity Type Details
AnticonvulsantModulates GABAergic activity; potential for seizure control .
AntimicrobialPreliminary evidence suggests activity against bacterial strains; further research needed.
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines; requires validation through studies.

Case Studies and Research Findings

Research on benzisoxazole derivatives has highlighted their pharmacological potential. For example:

  • Anticonvulsant Studies : A study demonstrated that a related benzisoxazole compound exhibited significant anticonvulsant effects in animal models, suggesting a similar potential for this compound.
  • Antimicrobial Efficacy : In vitro tests on benzothiazole derivatives showed promising results against Gram-positive bacteria, indicating that structural analogs could yield similar findings for this compound.
  • Inflammation Models : Research involving benzothiazole derivatives reported reduced inflammation markers in animal models, suggesting that further exploration of this compound’s anti-inflammatory properties might be worthwhile.

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound : Requires empirical studies to evaluate CNS or antimicrobial efficacy.
  • Structural Innovations: The azetidine-sulfonyl combination represents a novel strategy to optimize pharmacokinetics and target engagement.

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